![molecular formula C18H15N5O2S B2702278 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide CAS No. 886929-12-0](/img/structure/B2702278.png)
2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is a synthetic organic molecule belonging to a diverse class of triazole derivatives
Mechanism of Action
Target of Action
The compound “2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide” belongs to the class of 1,2,4-triazoles . Triazoles and their derivatives have been proven to be effective bactericides, pesticides, and fungicides . They are associated with diverse pharmacological activities such as analgesic, antiasthmatic, diuretic, antihypertensive, and anti-inflammatory properties .
Biochemical Pathways
Given that triazoles have broad-spectrum biological activities, they likely interact with multiple pathways .
Result of Action
Based on the known effects of triazoles, it could potentially have a range of effects depending on the specific targets it interacts with .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide involves a multi-step organic reaction sequence:
Formation of the Triazole Core: : A triazole ring is synthesized through the cyclization of suitable hydrazine derivatives with appropriate aldehydes or ketones, typically under reflux conditions.
Substitution Reactions: : Incorporation of furan-2-yl and 1H-pyrrol-1-yl groups onto the triazole ring is performed via nucleophilic substitution reactions, utilizing halogenated precursors and strong base conditions.
Thioether Linkage Formation: : The sulfanyl group is introduced by reacting the triazole intermediate with thiols or disulfides in the presence of reducing agents.
Acetamide Addition: : The final compound is achieved by the coupling of N-phenylacetyl chloride with the triazole intermediate, facilitated by catalytic amounts of base.
Industrial Production Methods
In industrial settings, large-scale production typically involves optimizing these reactions to enhance yield and purity. This includes employing continuous flow reactors for consistent reagent mixing and employing high-efficiency purifying techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Under oxidative conditions, the furan ring can be susceptible to ring-opening reactions.
Reduction: : The triazole ring can undergo hydrogenation to form partially saturated derivatives.
Substitution: : Electrophilic and nucleophilic substitutions primarily occur at the furan and triazole moieties.
Common Reagents and Conditions
Oxidation: : Peroxides and strong acids.
Reduction: : Hydrogen gas with metal catalysts like palladium on carbon.
Substitution: : Halogenated compounds with strong bases or acids.
Major Products Formed
The resulting products from these reactions often include various derivatives of the parent compound, which can exhibit diverse biological and chemical properties.
Scientific Research Applications
The compound's unique structural features allow it to be employed in:
Chemistry: : As a building block in the synthesis of complex molecules.
Biology: : For studying enzyme interactions and as a potential inhibitor of microbial growth.
Medicine: : Research into anticancer, antiviral, and antimicrobial agents.
Industry: : Used in the development of novel materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
4-(furan-2-yl)-1H-pyrrole derivatives
1,2,4-triazole-based acetamides
N-phenylacetamide derivatives
Uniqueness
The unique combination of the furan-2-yl, 1H-pyrrol-1-yl, and 1,2,4-triazole moieties linked through a thioether bond and an acetamide group provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c24-16(19-14-7-2-1-3-8-14)13-26-18-21-20-17(15-9-6-12-25-15)23(18)22-10-4-5-11-22/h1-12H,13H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRUBUSNDROWQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
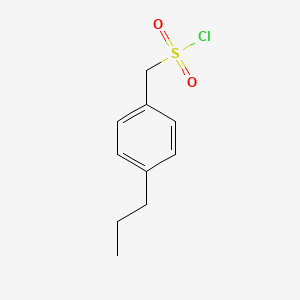
![N,N-dimethyl-4-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzene-1-sulfonamide](/img/structure/B2702196.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2702202.png)
![1-[1-(3-Methylbenzenesulfonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2702203.png)
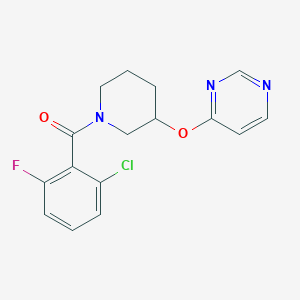
![1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2702207.png)
![2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-4-(2-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2702208.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide](/img/structure/B2702209.png)
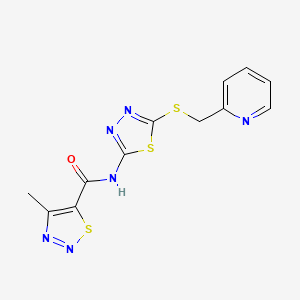
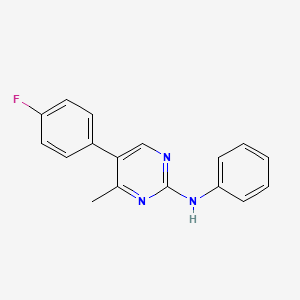
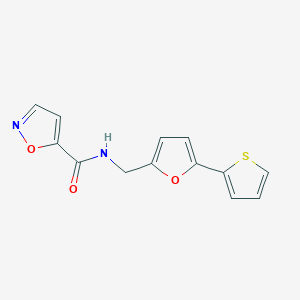
![ethyl 7-(3-methoxypropyl)-2-oxo-6-[4-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2702216.png)
![1-(3,4-dichlorophenyl)-N-(3-morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2702217.png)
